3-Propoxypyridazine
Overview
Description
3-Propoxypyridazine is an organic compound belonging to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms. The compound’s molecular formula is C7H10N2O, and it has a molecular weight of 138.17 g/mol . Pyridazine derivatives, including this compound, are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Propoxypyridazine can be synthesized through various methods. One common approach involves the reaction of 3-chloropyridazine with propanol in the presence of a base. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic dehalogenation of 3-chloropyridazine using palladium or nickel catalysts. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Propoxypyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine N-oxides.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 3-position of the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are commonly employed.
Major Products:
Oxidation: Pyridazine N-oxides.
Reduction: Dihydro-3-propoxypyridazine.
Substitution: Various substituted pyridazines depending on the reagent used.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays for its antimicrobial and antifungal properties.
Medicine: Research indicates potential use in developing new therapeutic agents for cardiovascular and anti-inflammatory treatments.
Industry: It is used in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Propoxypyridazine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain. Additionally, it can interact with ion channels, affecting cellular signaling pathways .
Comparison with Similar Compounds
Pyridazine: A parent compound with similar nitrogen-containing ring structure.
Pyridazinone: A derivative with a keto group at the 3-position, known for its broad spectrum of biological activities.
Phenoxypyridazine: Another derivative with a phenoxy group, used in herbicides and pharmaceuticals
Uniqueness: 3-Propoxypyridazine is unique due to its propoxy group at the 3-position, which imparts distinct chemical and biological properties. This modification enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-propoxypyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-6-10-7-4-3-5-8-9-7/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKDEAVXEOZNKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10599637 | |
Record name | 3-Propoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10599637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
748141-89-1 | |
Record name | 3-Propoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10599637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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